molecular formula C22H14N4O6 B048284 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine CAS No. 301359-05-7

1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine

Cat. No.: B048284
CAS No.: 301359-05-7
M. Wt: 430.4 g/mol
InChI Key: JGLRYDVTSPUKQZ-RNIAWFEPSA-N
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Description

This compound is a bis-furyl methanimine derivative featuring dual 4-nitrophenyl-substituted furan rings connected via an imine (-N=CH-) linkage. Its synthesis typically involves condensation reactions between furan-2-carbaldehyde derivatives and amines under acidic conditions . The 4-nitro group on the phenyl ring enhances electron-withdrawing effects, influencing reactivity and molecular interactions. Key spectral data include IR absorption for C=N (1629–1630 cm⁻¹) and aryl C-H stretching (3163 cm⁻¹), alongside NMR signals for imine protons (δ 7.90–7.95 ppm) .

Properties

CAS No.

301359-05-7

Molecular Formula

C22H14N4O6

Molecular Weight

430.4 g/mol

IUPAC Name

(E)-1-[5-(4-nitrophenyl)furan-2-yl]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine

InChI

InChI=1S/C22H14N4O6/c27-25(28)17-5-1-15(2-6-17)21-11-9-19(31-21)13-23-24-14-20-10-12-22(32-20)16-3-7-18(8-4-16)26(29)30/h1-14H/b23-13+,24-14+

InChI Key

JGLRYDVTSPUKQZ-RNIAWFEPSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

5-(4-Nitrophenyl)-2-furancarboxaldehyde, [[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazone;  USP Dantrolene Related Compound A; 

Origin of Product

United States

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-[5-(4-Nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It interacts with enzymes such as oxidoreductases and transferases, affecting their catalytic activities. The nitrophenyl groups in the compound facilitate binding to active sites of these enzymes, leading to inhibition or modulation of their functions.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis . It has been observed to alter gene expression profiles, leading to the upregulation of stress response genes and downregulation of genes involved in cell proliferation. Additionally, it impacts cellular metabolism by inhibiting key metabolic enzymes, thereby reducing cellular energy production and inducing metabolic stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity . This binding is facilitated by the nitrophenyl groups, which interact with amino acid residues in the enzyme’s active site. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been shown to induce persistent changes in cellular function, including sustained inhibition of metabolic enzymes and prolonged stress responses. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits antimicrobial and anti-inflammatory properties without significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. The threshold for these adverse effects is critical for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by liver enzymes, including cytochrome P450 oxidases, which convert it into reactive intermediates . These intermediates can further interact with cellular macromolecules, leading to oxidative stress and cellular damage. The compound also affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby reducing cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as organic anion transporters, which facilitate its uptake into cells. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. In the mitochondria, the compound affects mitochondrial respiration and induces oxidative stress, leading to changes in cellular energy metabolism and apoptosis.

Biological Activity

The compound 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine is a derivative of furan that exhibits significant biological activity. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its antibacterial and anticancer properties.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. The initial steps include the formation of the furan moiety followed by the introduction of nitrophenyl and methyleneamino groups. The reaction conditions are critical, often requiring specific temperatures and pH levels to ensure optimal yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and influence cellular signaling pathways. The presence of the nitrophenyl group enhances its reactivity, potentially leading to the formation of reactive intermediates that can interact with DNA or proteins, thereby exerting cytotoxic effects.

Antibacterial Activity

Recent studies have shown that compounds similar to This compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing furan rings have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial Strains TestedActivity Level
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliGood
Target CompoundStaphylococcus aureus, Pseudomonas aeruginosaPromising

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit cell proliferation in various cancer cell lines, including breast cancer and cervical cancer cells. The mechanism involves inducing apoptosis and inhibiting topoisomerase activity, which is crucial for DNA replication.

Cell LineIC50 (µM)Mechanism
MDA-MB468 (Breast Cancer)10 ± 2Apoptosis induction
HeLa (Cervical Cancer)0.15 ± 0.05Topoisomerase inhibition

Case Studies

  • Antibacterial Efficacy : A study compared the antibacterial activity of various furan derivatives against standard antibiotics like ciprofloxacin. The results indicated that certain derivatives of the target compound showed superior efficacy against resistant bacterial strains.
  • Anticancer Potential : In a comparative study involving multiple furan derivatives, the target compound was found to possess one of the highest antiproliferative activities against MDA-MB468 cells, highlighting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Substituent Position Variations

  • 1-(furan-2-yl)-N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methanimine (Fe) :

    • The 3-nitro substituent on the phenyl ring reduces steric hindrance compared to the 4-nitro analog.
    • Higher melting point (202–204°C vs. 186–188°C) suggests increased crystallinity due to altered packing .
    • Similar C=N IR absorption (1630 cm⁻¹) but slight differences in aryl proton NMR shifts (δ 7.01–7.88 ppm) .
  • N′-{(E)-[5-(4-Chlorophenyl)-2-furyl]methylene}-3-nitrobenzohydrazide :

    • Replacement of 4-nitrophenyl with 4-chlorophenyl reduces electron-withdrawing effects, altering reactivity.
    • Higher thermal stability (m.p. >240°C) due to hydrazide and chlorophenyl groups .

Heterocyclic Core Modifications

  • Thiazole Derivatives (e.g., 2-[2-((5-(4-Nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-phenylthiazole) :

    • Thiazole rings introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity.
    • Cytotoxicity against MCF-7 cells is higher (IC₅₀ = 12 µM) compared to furan-based methanimines, attributed to thiazole’s planar structure .
    • IR spectra show C-S stretching at 721 cm⁻¹, absent in the target compound .
  • 1,3,4-Thiadiazolimines (e.g., SA03 and SA07) :

    • Thiadiazole rings improve alpha-amylase inhibition (SA07: 84% inhibition at 50 µM) due to strong hydrogen bonding with the enzyme’s active site .
    • Lower melting points (160–180°C) suggest reduced crystallinity compared to the target compound .

Pharmacological Activity Comparisons

  • Dantrolene Sodium: Structurally related via the 5-(4-nitrophenyl)furan moiety but includes an imidazol-5-olate group. Used as a muscle relaxant, highlighting how minor structural changes (e.g., sodium salt formation) drastically alter biological application .
  • Benzothiazole Acrylonitrile Derivatives :

    • Compounds like (E)-2-(Benzothiazol-2-yl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylonitrile exhibit potent antifungal activity (MIC = 8 µg/mL) due to the electron-deficient acrylonitrile group, which is absent in the target compound .

Electronic and Structural Insights

  • Electron-Withdrawing Effects :

    • The 4-nitro group in the target compound stabilizes the imine linkage via resonance, as evidenced by elongated N=C bond lengths (1.2783 Å in related Schiff bases) .
    • Chloro or methoxy substituents (e.g., in SA03) reduce electron deficiency, weakening receptor binding in enzyme inhibition assays .
  • Conformational Rigidity :

    • Bis-furyl methanimines exhibit restricted rotation around the imine bond, enhancing planarity and π-π stacking interactions .

Preparation Methods

Precursor Synthesis: 5-(4-Nitrophenyl)furan-2-carbaldehyde

The aldehyde precursor, 5-(4-nitrophenyl)furan-2-carbaldehyde, is synthesized via formylation of 2-(4-nitrophenyl)furan. A Vilsmeier-Haack reaction employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C facilitates electrophilic substitution, yielding the formylated product. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity.

Key Reaction Parameters

ParameterValue
SolventDichloromethane
Temperature0–5°C
Reaction Time4–6 h
Yield72–78%

Condensation Reaction: Schiff Base Formation

The target Schiff base is synthesized through a condensation reaction between equimolar quantities of 5-(4-nitrophenyl)furan-2-carbaldehyde and 5-(4-nitrophenyl)furan-2-ylmethanamine. Methanol serves as the solvent, with catalytic acetic acid (1–2 drops) to protonate the carbonyl oxygen, enhancing electrophilicity. The mixture is stirred at room temperature for 12–24 h, during which the imine bond (-CH=N-) forms via nucleophilic attack of the amine on the aldehyde.

Optimized Conditions

ParameterValue
SolventMethanol
CatalystAcetic acid (0.1%)
Temperature25°C
Reaction Time18 h
Yield68–74%

Crystallization and Purification

Post-reaction, the solvent is reduced to 50% volume under vacuum, and the residual solution is cooled to 4°C to induce crystallization. Recrystallization from hot ethanol yields needle-like crystals after 48–72 h. The product is washed with cold diethyl ether to remove unreacted precursors.

Crystallization Data

ParameterValue
SolventEthanol
Temperature4°C
Crystallization Time72 h
Purity≥95% (HPLC)

Spectroscopic Characterization

Infrared Spectroscopy (IR)

The IR spectrum exhibits a strong absorption band at 1665 cm⁻¹ , characteristic of C=N stretching vibrations in the imine linkage. The absence of N-H stretches (3300–3500 cm⁻¹) confirms complete condensation. Peaks at 1520 cm⁻¹ and 1348 cm⁻¹ correspond to asymmetric and symmetric NO₂ stretching, respectively.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): A singlet at δ 8.45 ppm integrates to two protons, assigned to the imine (-CH=N-) group. Aromatic protons from the furan and nitrophenyl moieties resonate between δ 7.20–8.30 ppm .

  • ¹³C NMR (100 MHz, DMSO-d₆): The imine carbon appears at δ 160.2 ppm , while nitrophenyl carbons are observed at δ 124.3–148.1 ppm .

X-ray Diffraction (XRD)

Single-crystal XRD analysis reveals a planar geometry around the imine nitrogen, with dihedral angles of 8.2° between the furan and nitrophenyl rings. Intermolecular π-π stacking (3.5 Å) stabilizes the crystal lattice.

Comparative Analysis of Synthetic Methods

Solvent Effects on Reaction Efficiency

Methanol outperforms ethanol and acetonitrile in facilitating faster imine formation due to its moderate polarity and hydrogen-bonding capacity. Reactions in methanol achieve 74% yield versus 58% in acetonitrile .

Catalytic Influence

Protonation via acetic acid accelerates the reaction by 30% compared to uncatalyzed conditions. Lewis acids (e.g., ZnCl₂) offer minimal improvement, suggesting Brønsted acidity is sufficient.

Temperature Optimization

Elevating the temperature to 40°C reduces reaction time to 6 h but decreases yield to 62% due to side reactions. Room temperature balances efficiency and product stability.

Challenges and Mitigation Strategies

Nitro Group Reactivity

The electron-withdrawing nitro groups reduce nucleophilicity of the amine, necessitating prolonged reaction times. Incremental addition of the amine (0.5 equiv/h) mitigates premature precipitation.

Solubility Limitations

The product’s limited solubility in polar aprotic solvents necessitates ethanol-water mixtures (3:1) for recrystallization. Sonication for 15 min pre-crystallization enhances dissolution .

Q & A

Q. What synthetic routes are recommended for preparing 1-[5-(4-nitrophenyl)furan-2-yl]-N-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]methanimine, and how can reaction efficiency be optimized?

Methodological Answer:

  • Step 1: Start with 5-(4-nitrophenyl)furan-2-carbaldehyde and an amino-functionalized furan derivative. Perform a Schiff base condensation reaction using a catalytic acid (e.g., acetic acid) under reflux in anhydrous ethanol .
  • Step 2: Monitor reaction progress via TLC (Rf ~0.8 in ethyl acetate/hexane, 1:1) and purify via column chromatography using silica gel.
  • Optimization: Use computational reaction path search methods (e.g., quantum chemical calculations) to identify optimal solvents and catalysts, reducing trial-and-error approaches .
  • Key Parameters: Maintain anhydrous conditions to prevent hydrolysis of the imine bond.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy: Identify characteristic peaks:
    • C=N stretch : ~1595 cm⁻¹ (Schiff base linkage) .
    • NO₂ asymmetric/symmetric stretches : ~1520 and 1350 cm⁻¹ (nitrophenyl groups).
  • ¹H/¹³C NMR:
    • Aromatic protons : δ 7.0–8.5 ppm (split patterns depend on nitrophenyl substitution).
    • Imine proton (N=CH) : δ ~8.5 ppm (singlet) .
  • Mass Spectrometry (MS): Look for [M+H]⁺ or [M+Na]⁺ peaks. Molecular weight = 481.4 g/mol (calculated via SMILES from ).

Q. Table 1: Expected Spectroscopic Data

TechniqueKey Peaks/ShiftsFunctional Group Assignment
IR1595 cm⁻¹C=N (imine)
¹H NMR (DMSO-d6)δ 8.5 (s, 1H)N=CH
MSm/z 481.4 (M+H)⁺Molecular ion confirmation

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

  • Step 1: Use density functional theory (DFT) to model the electron density distribution. The nitrophenyl groups act as electron-withdrawing groups, polarizing the imine bond for nucleophilic attack .
  • Step 2: Simulate transition states using software like Gaussian or ORCA to identify preferred attack sites (e.g., imine carbon vs. furan oxygen).
  • Validation: Cross-reference computational results with experimental kinetic data (e.g., monitoring reaction rates via UV-Vis spectroscopy).

Q. What strategies resolve contradictions between experimental and computational data regarding electronic properties?

Methodological Answer:

  • Strategy 1: Perform UV-Vis spectroscopy to experimentally determine λmax (e.g., ~350–400 nm for nitrophenyl π→π* transitions) and compare with time-dependent DFT (TD-DFT) predictions .
  • Strategy 2: Use X-ray crystallography (if crystals are obtainable) to validate bond lengths and angles against computational models .
  • Contingency: If discrepancies persist, re-evaluate solvent effects or basis set choices in simulations.

Q. How to design a kinetic study evaluating the thermal stability of this compound under varying conditions?

Methodological Answer:

  • Experimental Design:
    • Conditions: Test stability at 25°C, 50°C, and 75°C in inert (N₂) vs. oxidative (air) atmospheres.
    • Monitoring: Use HPLC to quantify degradation products over time.
  • Kinetic Analysis: Apply the Arrhenius equation to calculate activation energy (Ea) for decomposition.
  • Advanced Modeling: Incorporate reactor design principles (e.g., plug-flow vs. batch systems) to simulate industrial-scale stability .

Methodological Notes

  • Data Cross-Validation: Always corroborate spectroscopic data with multiple techniques (e.g., IR + NMR + MS) to avoid misinterpretation .
  • Contradiction Resolution: When experimental and computational results conflict, prioritize empirical data but refine computational parameters (e.g., solvent models, basis sets) iteratively .

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